Physicochemical Stability: Free Base vs. Salt Forms for Formulation Flexibility
The free base form (1-(2-hydroxyethyl)-1-methylguanidine) provides a distinct physicochemical baseline for formulation compared to its more commonly cited salt forms, such as the sulfate or phosphate. The free base exhibits a predicted boiling point of 217.3±42.0 °C and a vapor pressure of 0.0±0.9 mmHg at 25°C, indicating its volatility profile . This contrasts sharply with the phosphorylated derivative (creatinol phosphate, CAS 6903-79-3), which decomposes at 244°C, a property that precludes certain high-temperature synthetic or analytical techniques . This differential stability allows researchers to select the free base for applications requiring volatility or where the counter-ion of a salt would interfere.
| Evidence Dimension | Thermal Stability and Volatility |
|---|---|
| Target Compound Data | Boiling Point: 217.3±42.0 °C; Vapor Pressure: 0.0±0.9 mmHg at 25°C |
| Comparator Or Baseline | Creatinol Phosphate (CAS 6903-79-3): Decomposes at 244°C |
| Quantified Difference | The free base undergoes a boiling transition, while the phosphate salt undergoes thermal decomposition, representing a fundamentally different physical state change. |
| Conditions | Predicted values for free base; reported decomposition for phosphate salt. |
Why This Matters
This difference is critical for procurement when selecting a starting material for gas-phase reactions, vacuum distillation, or formulations where a counter-ion may be incompatible or influence solubility and stability.
